![molecular formula C9H20Cl2N2O B1433245 2-Morpholin-4-yl-cyclopentylamine dihydrochloride CAS No. 1965309-85-6](/img/structure/B1433245.png)
2-Morpholin-4-yl-cyclopentylamine dihydrochloride
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Overview
Description
“2-Morpholin-4-yl-cyclopentylamine dihydrochloride” is a chemical compound with the CAS Number: 1965309-85-6 and Linear Formula: C9H20Cl2N2O .
Physical and Chemical Properties The molecular weight of this compound is 243.18 . Its IUPAC name is 2-morpholinocyclopentan-1-amine dihydrochloride .
Safety Information For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis of Potent Antimicrobials : 2-Morpholin-4-yl-cyclopentylamine dihydrochloride is instrumental in synthesizing potent antimicrobials like arecoline derivatives, phendimetrazine, and polygonapholine. Key steps in its synthesis involve bromination of 3-acetylpyridine and dehydration of a diol with cyclization, resulting in significant yields (Kumar, Sadashiva, & Rangappa, 2007).
- Structural Stability and Synthesis : The compound forms stable structures due to a combination of strong N—H⋯Cl and O—H⋯Cl and weak C—H⋯O hydrogen bonds, essential in the synthesis of biologically active heterocyclic compounds (Mazur, Pitucha, & Rzączyńska, 2007).
Biological and Medical Applications
- Neurokinin-1 Receptor Antagonist : The compound serves as an orally active neurokinin-1 receptor antagonist, showing efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
- Antimicrobial and Antifungal Activity : Novel heterocyclic compounds containing this molecule have shown promising antibacterial and antifungal activities in in vitro screening (Zaki et al., 2020).
- Photodynamic Therapy for Cancer Treatment : Derivatives of this compound have been used in photodynamic therapy, showing significant efficacy against cancer cell lines, particularly prostate and malignant melanoma cells (Kucińska et al., 2015).
- Anti-Inflammatory and Xanthine Oxidase Inhibition : Derivatives have shown significant inhibitory activity against xanthine oxidase and anti-inflammatory responses, indicating potential in the treatment of conditions like gout (Šmelcerović et al., 2013).
Photophysical and Physicochemical Properties
- Photophysical Activity and DNA Binding : The compound's derivatives have exhibited strong interactions with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions, indicating a role in biomolecular studies and applications (Bonacorso et al., 2018).
- Liposome Incorporation and Cancer Treatment : Liposomes incorporating this compound have shown promising effects against oral cancer cell lines, with significant photodynamic activity and biological effects (Skupin-Mrugalska et al., 2018).
properties
IUPAC Name |
2-morpholin-4-ylcyclopentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-2-1-3-9(8)11-4-6-12-7-5-11;;/h8-9H,1-7,10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHUVQPPPXTTOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2CCOCC2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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